[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Description
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate is a synthetic glycerophospholipid derivative characterized by a glycerol backbone esterified with two octanoyl (C8) chains and a phosphoethanolamine head group. Its IUPAC name, as noted in , is (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(octanoyloxy)propyl octanoate. The compound features:
- Two medium-chain fatty acids (octanoate) at the sn-1 and sn-2 positions of glycerol.
- A phosphoethanolamine moiety at the sn-3 position, modified with a 2-aminoethoxy phosphoryl group.
This structure is analogous to naturally occurring phosphatidylethanolamines (PEs), which are critical for membrane structure and signaling. However, its shorter acyl chains (C8 vs. typical C16–C18 in biological PEs) confer distinct physicochemical properties, such as increased solubility and fluidity .
Properties
Molecular Formula |
C21H42NO8P |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26) |
InChI Key |
UNACBKDVIYEXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification of the Glycerol Backbone
The synthesis begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This step typically employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under anhydrous conditions. A key challenge is ensuring regioselectivity, as the sn-3 position must remain unesterified for subsequent phosphorylation.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Yield: 70–85%
Recent patents highlight alternatives such as enzyme-catalyzed esterification using lipases, which improve regioselectivity to >95% under mild conditions (pH 7.0, 30°C).
Phosphorylation at the sn-3 Position
The phosphorylethanolamine group is introduced via reaction with 2-aminoethylphosphoramidite in the presence of 1H-tetrazole as an activator. This step forms a phosphite intermediate, which is oxidized to phosphate using hydrogen peroxide.
Optimized Parameters:
-
Molar ratio (glycerol derivative : phosphoramidite): 1 : 1.2
-
Oxidation time: 2–4 hours
-
Yield: 60–75%
Industrial-scale methods described in patent WO2023115221A1 substitute hydrogen peroxide with tert-butyl hydroperoxide to minimize side reactions, achieving yields up to 82%.
Deprotection and Final Modification
If protecting groups (e.g., tert-butyloxycarbonyl, Boc) are used on the amino group, they are removed via acidolysis (trifluoroacetic acid in DCM) or catalytic hydrogenation. The final product is isolated by neutralizing the reaction mixture and extracting into chloroform.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent WO2014201376A2 details a continuous flow process for phospholipid synthesis, reducing reaction times from days to hours. Key advantages include:
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 48–72 hours | 4–6 hours |
| Yield | 70–75% | 85–90% |
| Purity | 92–95% | 97–99% |
This system employs microfluidic channels to maintain precise stoichiometry and temperature control, critical for phosphorylation efficiency.
Solvent-Free Mechanochemical Synthesis
Emerging methods use ball milling to perform esterification and phosphorylation without solvents, reducing waste and improving atom economy. A 2024 study reported 80% yield using calcium carbonate as a heterogeneous catalyst.
Purification and Quality Control
Chromatographic Purification
Crude product is purified via silica gel column chromatography (eluent: chloroform/methanol/water, 65:25:4 v/v) to separate regioisomers. For pharmaceutical-grade material, preparative HPLC with a C18 column achieves >99% purity.
Crystallization and Lyophilization
Recrystallization from hexane/ethyl acetate yields white crystalline solid (mp: 98–101°C). Lyophilization is used for aqueous formulations, preserving bilayer-forming capacity.
Critical Quality Attributes:
Chemical Reactions Analysis
Types of Reactions
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biochemical Research
This compound is utilized in the study of lipid behavior and interactions within biological membranes. Its ability to form stable bilayers makes it an essential model compound for understanding membrane dynamics.
Drug Delivery Systems
The compound is employed in the formulation of liposomes, which are used for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while providing a stable delivery mechanism.
Gene Therapy
In gene therapy applications, [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate enhances the bioavailability and stability of therapeutic agents by facilitating their transport across cell membranes.
Medical Applications
Research has indicated potential uses in treating age-related cognitive decline by protecting neuronal cells in the hippocampus. The compound's interaction with cellular pathways may contribute to neuroprotective effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Liposome Formulation | Investigated the efficacy of liposomes formed with this compound for drug delivery | Demonstrated enhanced bioavailability of encapsulated drugs compared to conventional methods |
| Neuroprotective Effects | Assessed the impact on neuronal survival in models of cognitive decline | Found significant improvement in neuronal health and function, suggesting therapeutic potential |
| Membrane Dynamics Research | Analyzed lipid interactions using this phospholipid | Revealed insights into membrane fluidity and stability under varying conditions |
Mechanism of Action
The mechanism of action of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the context of its application, such as its role in catalysis, drug action, or material properties.
Comparison with Similar Compounds
Structural Analogs: Acyl Chain Variations
The target compound’s medium-chain acyl groups distinguish it from other phospholipids. Key comparisons include:
| Compound Name (Source) | Acyl Chains | Head Group | Key Properties | Biological Role |
|---|---|---|---|---|
| Target Compound (Ev8, Ev12) | C8, C8 | 2-Aminoethoxy phosphoryl | Moderate solubility, membrane fluidity | Cholesterol metabolism modulation |
| (2R)-3-{[(S)-(2-Aminoethoxy)...] (Ev9) | C14, C18 | 2-Aminoethoxy phosphoryl | Low solubility, rigid membrane insertion | Structural lipid in membranes |
| PE(15:0/18:4(6Z,9Z,12Z,15Z)) (Ev11) | C15:0, C18:4 | Ethanolamine | High unsaturation, membrane curvature | Cell signaling, vesicle trafficking |
Key Findings :
- Shorter acyl chains (C8) enhance solubility and metabolic turnover compared to long-chain analogs (C14–C18) .
- Polyunsaturated chains (e.g., C18:4 in ) promote membrane flexibility and participation in signaling cascades, unlike the saturated C8 chains of the target compound .
Functional Analogs: Head Group Modifications
The 2-aminoethoxy phosphoryl group differentiates the target compound from other phospholipid classes:
Key Findings :
- The 2-aminoethoxy group may facilitate interactions with enzymes involved in cholesterol metabolism, such as HMGCR or CYP7A1, as observed in .
- In contrast, choline or serine head groups prioritize membrane stability or signaling, respectively .
Organophosphorus Compounds with Similar Substituents
Several organophosphorus compounds share functional groups but differ in backbone and application:
| Compound (Source) | Structure | Application | Key Difference from Target Compound |
|---|---|---|---|
| O-Ethyl S-2-diethylaminoethyl methylthiophosphonate (Ev3) | Thiophosphonate with ethylaminoethyl chain | Pesticide/chemical agent | Toxicological use vs. metabolic role |
| Gd-DOTA-DSPE (Ev1) | Gadolinium-chelate with C18 chains | MRI contrast agent | Paramagnetic properties, biomedical imaging |
| Ammonium O-ethyl methylphosphonothioate (Ev5) | Ammonium salt with methylphosphonothioate | Industrial synthesis | Ionic form, lack of glycerol backbone |
Key Findings :
- Unlike the target compound, Gd-DOTA-DSPE () incorporates gadolinium for magnetic resonance imaging (MRI), leveraging its paramagnetic relaxation enhancement (R1 = 1.05 s⁻¹) .
- Organophosphorus agents (–7) often exhibit neurotoxic or industrial applications due to reactive phosphorus bonds, contrasting with the target compound’s metabolic role .
Biological Activity
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate, also known as 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE), is a synthetic phospholipid with significant implications in biochemical and biomedical research. This compound is a derivative of phosphatidylethanolamine, which is crucial for various cellular functions, including membrane dynamics and signaling pathways.
- IUPAC Name : [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
- Molecular Formula : C21H42NO8P
- Molecular Weight : 467.5 g/mol
- CAS Number : 96760-44-0
- Cell Membrane Interaction : DOPE is known for its ability to form stable bilayers and vesicles, making it a valuable tool in studying membrane dynamics. It facilitates the incorporation of drugs into lipid membranes, enhancing drug delivery systems .
-
Biochemical Pathways : The compound interacts with various cellular pathways, notably:
- Phospholipase D (PLD) Pathway : DOPE influences the hydrolysis of phospholipids, which plays a role in cellular signaling and membrane trafficking.
- Calcium-Dependent Mechanisms : The presence of calcium ions is critical for its activity, affecting processes such as neurotransmitter release and muscle contraction.
1. Neuroprotective Effects
Research indicates that DOPE can ameliorate age-related cognitive decline by protecting neuronal cells from apoptosis. This neuroprotective effect is attributed to its ability to stabilize cell membranes and facilitate neuronal signaling .
2. Antiviral Properties
Studies have demonstrated that DOPE exhibits antiviral activity against various pathogens, including HIV and influenza viruses. Its mechanism involves disrupting viral envelopes and enhancing immune responses .
3. Drug Delivery Systems
DOPE is widely used in the formulation of liposomes for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs effectively, improving their bioavailability and therapeutic efficacy .
Case Studies
Pharmacokinetics
DOPE exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed due to its lipophilic nature.
- Distribution : Predominantly localized in cell membranes and mitochondria.
- Metabolism : Undergoes hydrolysis by phospholipases, leading to bioactive metabolites.
- Excretion : Primarily eliminated through bile.
Q & A
Q. What are the key structural features of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate, and how do they influence its physicochemical properties?
The compound is a lysophospholipid derivative with a glycerol backbone substituted by:
- A phosphoethanolamine group at the sn-3 position (2-aminoethoxy(hydroxy)phosphoryl),
- An octanoyl (C8:0) ester at the sn-2 position,
- An octanoate (C8:0) at the sn-1 position . The asymmetric acyl chain distribution and polar headgroup contribute to its amphiphilic nature, enabling membrane interactions. Computational modeling (e.g., molecular dynamics) can predict bilayer insertion behavior, while LC-MS/MS is critical for structural validation .
Q. What synthetic strategies are suitable for producing high-purity [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate?
A modular approach involves:
- Step 1: Glycerol acylation using octanoyl chloride under Steglich esterification conditions to generate sn-1 and sn-2 esters.
- Step 2: Phosphorylation of the sn-3 hydroxyl with 2-aminoethylphosphoramidite, followed by oxidation to form the phosphoethanolamine group . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. NMR (³¹P and ¹H) confirms regioselectivity and absence of acyl migration .
Advanced Research Questions
Q. How does this compound modulate cholesterol metabolism in renal cancer cells, and what experimental models validate its activity?
In renal carcinoma (Renca) cells, the compound downregulates HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase) and upregulates CYP7A1 (cholesterol 7α-hydroxylase), shifting cholesterol homeostasis toward bile acid synthesis. Experimental validation includes:
- LC-MS-based metabolomics to quantify cholesterol intermediates .
- siRNA knockdown of HMGCR to confirm pathway dependency.
- Fluorescence microscopy with filipin staining to visualize intracellular cholesterol pools . Contradictory data may arise from cell-type-specific expression of LDL receptors or alternative regulatory nodes (e.g., SREBP-2) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
Key challenges include:
- Ion suppression in LC-MS due to phospholipid-rich matrices. Use of HILIC chromatography or post-column infusion improves sensitivity .
- Isomeric interference from similar lysophospholipids. MRM transitions targeting m/z 505.36 (precursor) → 184.07 (phosphoethanolamine headgroup) enhance specificity .
- Oxidative degradation during sample preparation. Addition of antioxidants (e.g., BHT) and storage at -80°C in argon atmosphere mitigates this .
Q. How does the stereochemistry at the sn-2 position affect membrane dynamics and protein interactions?
The R-configuration at sn-2 (evident in ) enhances hydrogen bonding with membrane proteins like flippases. Comparative studies using enantiomeric pairs show:
- Surface plasmon resonance (SPR): Higher binding affinity (~3-fold) of the R-form to ABCA1 transporters.
- DSC (Differential Scanning Calorimetry): Broader phase transitions in vesicles containing the S-enantiomer, indicating reduced packing efficiency .
Methodological Guidance
Q. What in vitro assays are optimal for studying this compound’s role in lipid signaling pathways?
- Lipidomics: Untargeted LC-MS/MS to map changes in phosphatidylinositol (PI) and sphingomyelin species .
- Kinase assays: Measure Akt/PKB activation via ELISA, as phosphoethanolamine derivatives modulate PI3K/Akt pathways .
- Membrane fluidity: Fluorescence anisotropy using DPH or Laurdan probes in synthetic bilayers .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often stem from:
- Batch variability: Ensure synthetic reproducibility via ¹H NMR and elemental analysis.
- Cellular context: Test activity across multiple cell lines (e.g., HEK293, Renca) to identify tissue-specific effects .
- Concentration thresholds: Dose-response curves (0.1–100 µM) clarify biphasic effects, such as pro-apoptotic activity at high concentrations .
Tables
Table 1: Key Analytical Parameters for LC-MS Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Precursor Ion (m/z) | 505.36 [M+H]⁺ | |
| Product Ion (m/z) | 184.07 (C2H8NO4P⁺) | |
| Column | HILIC (2.1 × 100 mm, 1.7 µm) | |
| LOD | 0.1 nM (S/N ≥ 3) |
Table 2: Functional Assays and Outcomes
| Assay | Observation | Reference |
|---|---|---|
| Cholesterol Efflux | 1.8-fold increase in Renca cells | |
| Akt Phosphorylation | EC₅₀ = 12 µM | |
| Membrane Curvature | Induces positive curvature (c0 ≈ -0.3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
